![molecular formula C21H18N2O3 B2414337 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955687-36-2](/img/structure/B2414337.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, commonly known as FIPI, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in various fields such as cancer research, neurobiology, and immunology. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling, membrane trafficking, and cytoskeletal organization.
Scientific Research Applications
Bioisosteric Replacements for Enhanced Analgesic Properties
Research has explored the principles of bioisosteric replacement to enhance the analgesic properties of related compounds. One study synthesized a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and found that replacing the phenyl ring with an isosteric heterocycle, such as a furan derivative, could lead to increased analgesic activity in certain cases, highlighting the potential for structural modifications to improve therapeutic effects И. В. Украинец et al., 2016.
Potential in Antitumor Applications
Another study focused on the synthesis of furan-2-carboxamide derivatives, which demonstrated relevant therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities. These findings suggest the compound's versatility and potential in developing treatments for a range of conditions Sandra M. Bonilla-Castañeda et al., 2022.
Synthesis and Structural Characterization
The compound has been synthesized through various methods, including a two-step procedure from commercial starting reagents, highlighting the accessibility and modifiability of the compound for research and therapeutic applications. Structural characterization through techniques like IR, 1H, 13C-NMR, and X-ray diffraction data provides a comprehensive understanding of the compound's properties and potential applications Sandra M. Bonilla-Castañeda et al., 2022.
Selective Synthesis Techniques
Research into selective synthesis techniques, such as Rh(III)-catalyzed C-H activation/cycloaddition, has been conducted to create spiro dihydroisoquinolinones and furan-fused azepinones from benzamides. These methods offer mild conditions, high efficiency, and the potential to convert products into other biologically interesting heterocycles, expanding the compound's utility in medicinal chemistry Sunliang Cui et al., 2013.
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h1-9,12-13H,10-11,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBYOAQVNLZNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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